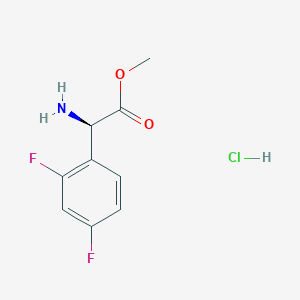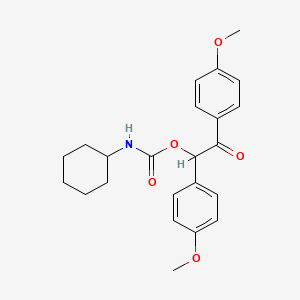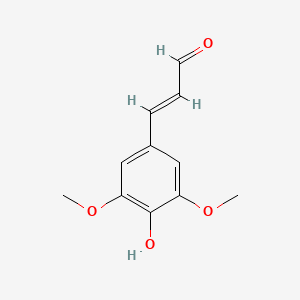
Sinapaldehyde
Overview
Description
Sinapaldehyde is an organic compound with the chemical formula HO(CH₃O)₂C₆H₂CH=CHCHO. It is a derivative of cinnamaldehyde, featuring one hydroxy group and two methoxy groups as substituents. This compound is an intermediate in the formation of sinapyl alcohol, a lignol that is a major precursor to lignin . It is found in various plants, including Senra incana, Ailanthus altissima, Eucalyptus globulus, Oryza sativa, Dendropanax dentiger, and Populus tomentosa .
Mechanism of Action
Target of Action
Sinapaldehyde, a phenylpropanoid, primarily targets the Cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.
Mode of Action
This compound interacts with COX-2, inhibiting its activity . This inhibition results in the suppression of the production of nitric oxide (NO), reactive oxygen species (ROS), tumor necrosis factor (TNF)-α, and interleukin (IL)-6 . These molecules are key mediators of inflammation, and their reduction leads to anti-inflammatory effects.
Biochemical Pathways
This compound is involved in the shikimate/phenylpropanoid pathway . It arises from coniferyl aldehyde in two steps, beginning with hydroxylation mediated by coniferyl aldehyde 5-hydroxylase. The diphenol is then methylated at the 5-OH by the action of caffeate O-methyltransferase . This compound is then reduced to sinapyl alcohol by dehydrogenase enzymes .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, it’s known that this compound shows a binding affinity of -5.9 kcal/mol against the MCM7 protein, which suggests it may have good bioavailability .
Result of Action
The inhibition of COX-2 by this compound leads to a reduction in the production of inflammatory mediators, resulting in anti-inflammatory effects . This includes a significant inhibition of total NO and ROS inhibitory activity, and a decrease in the protein expression of inducible nitric oxide synthase (iNOS) and COX-2 .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its extraction from sources like cork stoppers into wine suggests that it can be influenced by factors such as pH, temperature, and the presence of other compounds . .
Biochemical Analysis
Biochemical Properties
Sinapaldehyde is involved in the biosynthesis of ferulic acid and sinapic acid by oxidation of coniferyl aldehyde and this compound, respectively . It can oxidize L-lactaldehyde and possesses activity on acetaldehyde and glycolaldehyde in vitro . This compound arises in two steps from coniferyl aldehyde beginning with hydroxylation mediated by coniferyl aldehyde 5-hydroxylase . The diphenol is then methylated at the 5-OH by the action of caffeate O-methyltransferase .
Cellular Effects
This compound exhibits moderate antibacterial activity against Methicillin-resistant S. aureus (MRSA) and E. coli with MIC values of 128 and 128 μg/mL . In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound inhibited the production of nitric oxide (NO), reactive oxygen species (ROS), tumor necrosis factor (TNF)-α, and interleukin (IL)-6 .
Molecular Mechanism
This compound is reduced to the alcohol by the action of dehydrogenase enzymes . In Arabidopsis thaliana, the enzyme dihydroflavonol 4-reductase uses NADP+ to reduce this compound to sinapyl alcohol . This compound exerts anti-inflammatory effects via suppression of ROS and NO by COX-2 inhibition .
Temporal Effects in Laboratory Settings
In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, 100 μM this compound significantly inhibited total NO and ROS inhibitory activity by 93% and 34%, respectively . Protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) stimulated by LPS were also decreased by this compound .
Dosage Effects in Animal Models
While there is limited information available on the dosage effects of this compound in animal models, it is known that this compound exhibits anti-inflammatory effects in macrophages .
Metabolic Pathways
This compound is produced by the shikimate/phenylpropanoid pathway . It is converted into a broad spectrum of O-ester conjugates . This compound arises in two steps from coniferyl aldehyde beginning with hydroxylation mediated by coniferyl aldehyde 5-hydroxylase . The diphenol is then methylated at the 5-OH by the action of caffeate O-methyltransferase .
Transport and Distribution
It is known that this compound is an intermediate in the formation of sinapyl alcohol, a lignol that is a major precursor to lignin , suggesting that it may be transported and distributed as part of these larger molecular structures.
Subcellular Localization
Given its role in the biosynthesis of lignin, it is likely that this compound is localized in the cytosol , where many of the enzymes involved in lignin biosynthesis are found
Preparation Methods
Synthetic Routes and Reaction Conditions: Sinapaldehyde can be synthesized through the selective oxidation of sinapyl alcohol using dimethyl sulfoxide . Another method involves the Knoevenagel condensation of syringaldehyde and acetaldehyde in the presence of a base .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but it is typically produced in small quantities for research purposes. The synthesis often involves the use of readily available starting materials and standard organic synthesis techniques.
Types of Reactions:
Oxidation: this compound can be oxidized to form sinapic acid.
Reduction: It can be reduced to sinapyl alcohol by the action of dehydrogenase enzymes.
Substitution: this compound can undergo substitution reactions, particularly involving the methoxy and hydroxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction can be achieved using sodium borohydride or catalytic hydrogenation.
Substitution: Substitution reactions often require acidic or basic conditions, depending on the nature of the substituent.
Major Products:
Oxidation: Sinapic acid.
Reduction: Sinapyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Sinapaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of sinapyl alcohol and other lignin precursors.
Industry: this compound is used in the production of phenolic resins and as a precursor for various aromatic compounds.
Comparison with Similar Compounds
Cinnamaldehyde: A simpler aldehyde with similar structural features but lacks the methoxy and hydroxy groups.
Coniferyl Aldehyde: Another lignin precursor with one methoxy group and one hydroxy group.
Syringaldehyde: Similar to sinapaldehyde but with an additional methoxy group.
Uniqueness: this compound’s unique combination of methoxy and hydroxy groups makes it a versatile intermediate in lignin biosynthesis and a valuable compound in various chemical and biological applications .
Properties
IUPAC Name |
(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-9-6-8(4-3-5-12)7-10(15-2)11(9)13/h3-7,13H,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDICDSOGTRCHMG-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10863340 | |
| Record name | trans-Sinapaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10863340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4206-58-0 | |
| Record name | Sinapaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4206-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sinapaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004206580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-Sinapaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10863340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-3,5-Dimethoxy-4-hydroxycinnam-aldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SINAPALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VB87UV6WG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


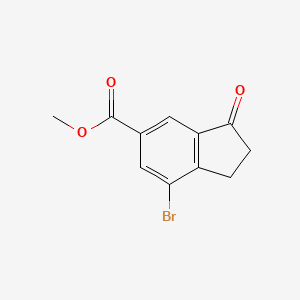





![(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine hydrochloride](/img/structure/B3028369.png)
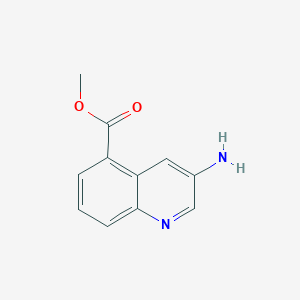

![2,6-Diaza-spiro[3.4]octan-7-one toluene-4-sulfonic acid salt](/img/structure/B3028373.png)
